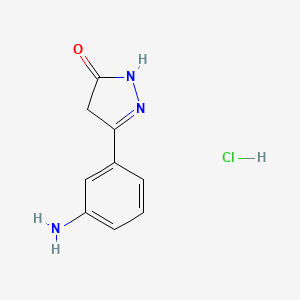

5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of pyrazolone, which is a class of organic compounds characterized by a 5-membered ring structure containing three carbon atoms, one nitrogen atom, and one oxygen atom . The “5-(3-aminophenyl)” part suggests the presence of an aminophenyl group attached to the 5th carbon of the pyrazolone ring .

Synthesis Analysis

While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through condensation reactions or through the use of boron reagents in Suzuki–Miyaura coupling .Physical And Chemical Properties Analysis

Based on its structure, we can infer that it might have properties common to other pyrazolones, such as being crystalline and having a high melting point .Scientific Research Applications

Synthesis and Structural Characterization

5-(3-Aminophenyl)-2,4-dihydro-3H-pyrazol-3-one hydrochloride is often involved in the synthesis and structural characterization of various compounds. Studies have shown the successful synthesis of new compounds through the cyclocondensation reaction involving aminoguanidine hydrochloride under sonochemical conditions. These compounds have been structurally characterized and their antimicrobial activities investigated, showing promising results against bacterial strains and Candida yeasts (de Albuquerque et al., 2020).

Molecular Docking and Inhibitory Activities

Molecular docking studies suggest that certain derivatives of this compound might show inhibitory activity against human microsomal prostaglandin E synthase 1, indicating potential in anti-cancer treatments. Furthermore, the derivatives have shown potential as new anti-TB drugs, indicating their significance in pharmaceutical research (Thomas et al., 2018; Thomas et al., 2019).

Corrosion Inhibition

The compound and its derivatives have also been studied for their corrosion inhibiting behavior for various metals in acidic solutions. They have shown high inhibition efficiency, which is of great importance in materials science and engineering. These studies provide insights into the adsorption of compounds on metal surfaces and the formation of protective films, showcasing the compound's potential in corrosion protection (Mahmoud, 2005; Yadav et al., 2016).

Mechanism of Action

- Boronic acids, like 5-(3-aminophenyl)-2,4-dihydro-3H-pyrazol-3-one hydrochloride, are commonly used in Suzuki-Miyaura coupling reactions. In these reactions, they form C-C bonds by reacting with aryl or vinyl halides .

- Transmetalation occurs with nucleophilic organic groups, transferring from boron to palladium. This process enables the formation of C-C bonds .

Target of Action

Mode of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

3-(3-aminophenyl)-1,4-dihydropyrazol-5-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O.ClH/c10-7-3-1-2-6(4-7)8-5-9(13)12-11-8;/h1-4H,5,10H2,(H,12,13);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUKLPKUZQXYYPZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=NNC1=O)C2=CC(=CC=C2)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-4-[2-(2-methoxyethoxy)ethoxy]aniline hydrochloride](/img/structure/B1372150.png)

![4-(6-(Bromomethyl)-2-chlorothieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B1372155.png)

![[4-[5-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]-2-methoxyphenyl]piperazin-1-yl]-[4-fluoro-2-(trifluoromethyl)phenyl]methanone](/img/structure/B1372158.png)